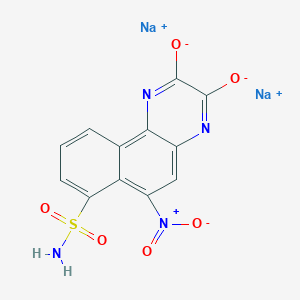

NBQX disodium salt

Descripción general

Descripción

NBQX disodium salt, also known as 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of AMPA and kainate receptors. These receptors are types of ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. This compound is widely used in scientific research due to its neuroprotective, anticonvulsant, and antinociceptive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NBQX disodium salt involves multiple steps, starting from commercially available starting materials. The key steps include nitration, sulfonation, and cyclization reactions. The final product is obtained as a disodium salt to enhance its water solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

NBQX disodium salt undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.

Aplicaciones Científicas De Investigación

Medical Treatment

NBQX disodium salt is primarily utilized in the medical field for its neuroprotective and anticonvulsant properties. Its mechanism of action involves blocking AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. This blockade is particularly beneficial in the following areas:

- Neurological Disorders : NBQX has shown promise in managing conditions such as epilepsy, ischemia, and neurodegenerative diseases (e.g., Alzheimer's and Parkinson's). By reducing neuronal excitotoxicity, it may help mitigate the damage associated with these diseases .

- Acute Pain Management : Clinical studies have indicated that NBQX can modulate hyperexcitability in neurons, which is crucial for controlling seizure activity and alleviating acute pain .

- Drug Discovery : NBQX is extensively used in preclinical drug discovery processes aimed at developing treatments for central nervous system disorders. Its ability to selectively inhibit AMPA receptors makes it a valuable tool in this context .

Bioscience Research

In bioscience research, this compound serves as an essential tool for studying excitatory synaptic transmission and related phenomena. Its applications include:

- Neuroscience Studies : Researchers utilize NBQX to isolate the effects of glutamate receptors in various experimental setups, particularly when investigating mechanisms of learning, memory, and synaptic plasticity. The compound allows scientists to dissect neural circuits and neurotransmission processes more effectively .

- Investigation of Neurological Diseases : NBQX is employed to study conditions like Huntington’s disease and multiple sclerosis, where glutamate receptor dysfunction is implicated. This usage aids researchers in understanding disease mechanisms and exploring potential therapeutic interventions .

- Precision Medicine : The growing emphasis on precision medicine enhances the relevance of NBQX in research settings. As scientists uncover more about glutamate receptors' roles in brain function, the compound's applications are expected to expand significantly .

Other Applications

Beyond its primary uses in medicine and research, this compound has potential applications in other sectors:

- Agricultural Biotechnology : Preliminary studies suggest that NBQX may influence plant growth by affecting glutamate receptor signaling pathways. This research could lead to advancements in crop stress management and resilience .

- Environmental Science : In ecotoxicology, NBQX is being explored for its ability to assess neurotoxic effects of pollutants on aquatic organisms. Its role as an AMPA receptor antagonist allows scientists to study the impact of environmental toxins on neural function in non-human species .

Key Trends and Opportunities

The market for this compound is experiencing growth driven by several factors:

- Increasing Incidence of Neurological Disorders : The rising prevalence of conditions like Alzheimer's and epilepsy creates a substantial demand for effective treatments that utilize compounds like NBQX .

- Advancements in Laboratory Research Tools : The need for more specific molecular tools in biosciences positions NBQX as a vital resource for researchers looking to explore neurotransmission intricacies .

- Emerging Research Areas : Ongoing investigations into NBQX's effects beyond traditional applications present opportunities for market expansion into agricultural and environmental domains .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medical Treatment | Neurological disorders (epilepsy, Alzheimer's) | Neuroprotection, seizure control |

| Bioscience Research | Studying synaptic transmission | Insight into learning/memory mechanisms |

| Agricultural Biotechnology | Plant growth signaling | Enhanced crop resilience |

| Environmental Science | Assessing neurotoxic effects on aquatic life | Understanding ecological impacts |

Case Studies

- Epilepsy Management : A study demonstrated that administering NBQX significantly reduced seizure frequency in rodent models by blocking excessive neuronal activity associated with seizures .

- Neuroprotection in Stroke Models : Research indicated that NBQX administration post-stroke reduced neuronal loss and improved functional outcomes in animal models, highlighting its potential therapeutic role .

- Glutamate Receptor Studies : Experiments using NBQX have elucidated the roles of AMPA receptors in synaptic plasticity, contributing to foundational knowledge necessary for developing targeted therapies for cognitive disorders .

Mecanismo De Acción

NBQX disodium salt exerts its effects by selectively and competitively blocking AMPA and kainate receptors. These receptors are involved in the fast excitatory synaptic transmission in the central nervous system. By inhibiting these receptors, this compound reduces the excitatory neurotransmission, thereby providing neuroprotection, anticonvulsant, and antinociceptive effects .

Comparación Con Compuestos Similares

NBQX disodium salt is compared with other similar compounds such as:

CNQX disodium salt: Another AMPA receptor antagonist but less selective than this compound.

GYKI 52466: A non-competitive AMPA receptor antagonist with different binding properties.

This compound is unique due to its high selectivity and competitive inhibition of both AMPA and kainate receptors, making it a valuable tool in neuropharmacological research .

Actividad Biológica

NBQX disodium salt, chemically known as 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. It is widely utilized in research for its neuroprotective properties and its role in modulating excitatory neurotransmission. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

NBQX functions primarily as a competitive antagonist at AMPA and kainate receptors. Its inhibitory effects on these glutamate receptors are critical for regulating synaptic transmission and preventing excitotoxicity, which is associated with various neurological disorders.

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Neuroprotection : It protects neurons from damage caused by excessive glutamate release, which can lead to cell death.

- Anticonvulsant Effects : NBQX has been shown to reduce seizure activity in various animal models by inhibiting excitatory neurotransmission .

- Antinociceptive Properties : The compound has demonstrated pain-relieving effects in preclinical studies .

- Behavioral Modulation : Research indicates that NBQX can suppress social behaviors in animal models, providing insights into its effects on neuropsychiatric conditions .

In Vivo Studies

Several studies have explored the effects of NBQX in vivo:

-

Spinal Cord Injury Model :

- A study involving Sprague-Dawley rats demonstrated that administration of NBQX post-injury led to a significant reduction in tissue loss and improved functional recovery. The highest dose (15 nmol) resulted in nearly 33% less lesion length compared to controls .

- Behavioral assessments showed enhanced motor function correlated with the preservation of gray and white matter .

-

Social Behavior Assessment :

- An experiment assessing the impact of NBQX on social behaviors found that higher doses significantly suppressed social investigation and contact behaviors in both adolescent and adult rats . This suggests potential implications for understanding social deficits in disorders like autism spectrum disorder (ASD).

Case Studies

A notable case study involved the use of NBQX to investigate its neuroprotective effects against ischemic injury:

- Ischemia Model :

Data Summary

Propiedades

IUPAC Name |

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.